molecular formula C20H18FN3O3 B2536860 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-52-2

2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No. B2536860
CAS RN: 2097916-52-2
M. Wt: 367.38
InChI Key: SGUYVKHCHDALQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is characterized by a pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized through a three-step substitution reaction .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 367.38. Further physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

GABAA/Benzodiazepine Receptor Interaction

Compounds similar to 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, such as imidazo[1,5-a]quinoxaline amides and carbamates, have been studied for their high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, contributing to their potential as therapeutic agents targeting GABAergic neurotransmission (Tenbrink et al., 1994).

Synthetic Methodologies

Research into the selective halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines, closely related to the structure of interest, demonstrates advancements in the diversification of these compounds for pharmaceutical research and organic synthesis. This methodology allows for the introduction of various functional groups, increasing the utility of quinoxaline derivatives in drug development (Le et al., 2021).

Ligand Design for Asymmetric Catalysis

Quinoxaline derivatives have been utilized in the design of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, underscoring their role in synthesizing chiral pharmaceutical ingredients. This highlights the compound's contribution to the field of asymmetric catalysis and the synthesis of bioactive molecules (Imamoto et al., 2012).

Fluorophore Development

Quinoxaline derivatives have been identified as efficient fluorophores, vital for biochemistry and medicine, especially in studying biological systems and DNA fluorophores. Their development is crucial for creating more sensitive and selective compounds for biological imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

Novel fluoroquinolone antibacterial agents containing pyrrolidine derivatives, which are structurally related to this compound, have shown potent antimicrobial activity against both Gram-negative and Gram-positive organisms. This research contributes to the development of new antibiotics, highlighting the compound's significance in addressing antimicrobial resistance (Hong et al., 1997).

Future Directions

The future directions for “2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” and similar compounds could involve further exploration of their potential uses in various fields of medicine, including the treatment of tumors and microbial infections .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-26-18-7-6-13(10-15(18)21)20(25)24-9-8-14(12-24)27-19-11-22-16-4-2-3-5-17(16)23-19/h2-7,10-11,14H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYVKHCHDALQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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